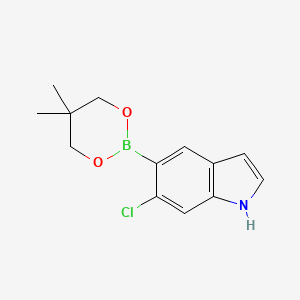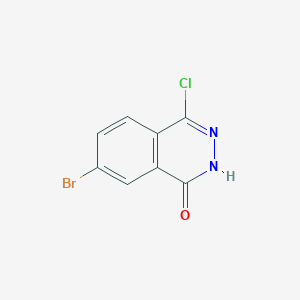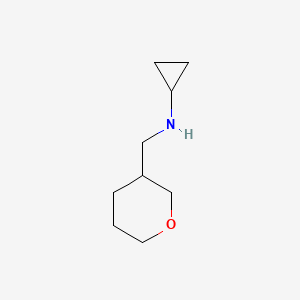
N-((Tetrahydro-2H-pyran-3-yl)methyl)cyclopropanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-((Tetrahydro-2H-pyran-3-yl)methyl)cyclopropanamine is an organic compound that features a cyclopropyl group attached to a tetrahydro-pyran ring, which is further linked to an amine group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-((Tetrahydro-2H-pyran-3-yl)methyl)cyclopropanamine typically involves the following steps:
Formation of the Tetrahydro-pyran Ring: This can be achieved through the acid-catalyzed cyclization of 1,5-hexanediol.
Introduction of the Cyclopropyl Group: The cyclopropyl group can be introduced via a cyclopropanation reaction using a suitable cyclopropanating agent such as diazomethane.
Attachment of the Amine Group:
Industrial Production Methods: In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides or ketones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles under suitable conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles such as halides, alcohols, and thiols.
Major Products Formed:
Oxidation: Oxides, ketones.
Reduction: Reduced amine derivatives.
Substitution: Substituted amine derivatives.
Aplicaciones Científicas De Investigación
N-((Tetrahydro-2H-pyran-3-yl)methyl)cyclopropanamine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-substrate interactions and as a probe in biochemical assays.
Industry: The compound can be utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism by which N-((Tetrahydro-2H-pyran-3-yl)methyl)cyclopropanamine exerts its effects depends on its specific application. In medicinal chemistry, for example, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved can include signal transduction, metabolic processes, and cellular responses.
Comparación Con Compuestos Similares
N-((Tetrahydro-2H-pyran-3-yl)methyl)cyclopropanamine can be compared with other similar compounds such as:
Cyclopropylamine: A simpler compound with a cyclopropyl group attached directly to an amine group.
Tetrahydro-pyran-3-ylmethylamine: A compound with a tetrahydro-pyran ring linked to an amine group, but without the cyclopropyl group.
Cyclopropyl-(tetrahydro-furan-3-ylmethyl)-amine: A structurally similar compound where the tetrahydro-pyran ring is replaced by a tetrahydro-furan ring.
The uniqueness of this compound lies in its combined structural features, which confer distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C9H17NO |
|---|---|
Peso molecular |
155.24 g/mol |
Nombre IUPAC |
N-(oxan-3-ylmethyl)cyclopropanamine |
InChI |
InChI=1S/C9H17NO/c1-2-8(7-11-5-1)6-10-9-3-4-9/h8-10H,1-7H2 |
Clave InChI |
WGTNRJUFJJICRD-UHFFFAOYSA-N |
SMILES canónico |
C1CC(COC1)CNC2CC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


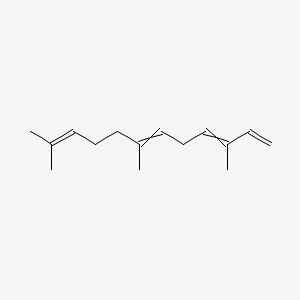
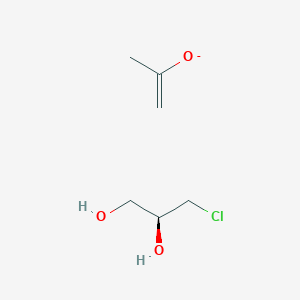
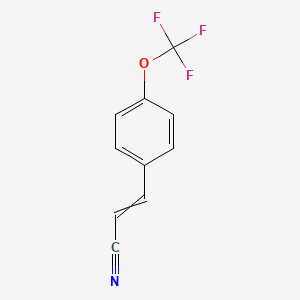
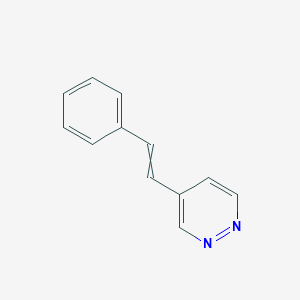
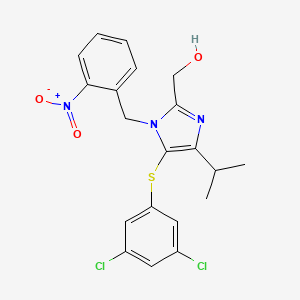
![N-[2-(dimethylamino)ethyl]-5-iodopyridin-2-amine](/img/structure/B8742689.png)


![1-[4-(Chloromethyl)benzyl]pyrrolidine hydrochloride](/img/structure/B8742723.png)

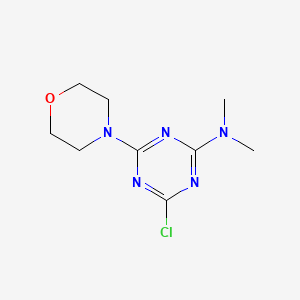
![7-methylImidazo[1,2-b]pyridazine](/img/structure/B8742749.png)
